

Application Note: NMR Characterization of Bioactive Alkaloids and Their Derivatives

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | Leptomerine | |
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Audience: Researchers, scientists, and drug development professionals.

Note: The compound "**Leptomerine**" was not found in the scientific literature. Therefore, this application note will use Berberine, a well-characterized isoquinoline alkaloid, and its derivatives as an illustrative example for NMR characterization and analysis. The methodologies and principles described herein are broadly applicable to the structural elucidation of novel natural products.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of natural products.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it a powerful technique for determining the constitution and stereochemistry of complex structures. This application note provides a comprehensive overview of the NMR characterization of Berberine, a bioactive isoquinoline alkaloid, and its derivatives. Berberine has garnered significant interest for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] Understanding the structure-activity relationships of Berberine and its derivatives is crucial for the development of new therapeutic agents.

This document outlines detailed protocols for sample preparation and NMR data acquisition, presents a summary of NMR data in a structured format, and illustrates a representative signaling pathway modulated by Berberine.



Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Berberine and its derivative, Oxyberberine. The data is presented for easy comparison of the spectral features.

Table 1: ¹H and ¹³C NMR Data for Berberine in CDCl₃

| Position | ¹³ C Chemical Shift (ppm) | ¹ H Chemical Shift (ppm) | Multiplicity | J (Hz) |
|--------------------------|---|--|--------------|--------|
| 1 | 108.2 | 7.58 | S | |
| 2-O-CH ₂ -O-3 | 101.9 | 6.09 | S | _ |
| 4 | 105.4 | 6.88 | S | _ |
| 4a | 126.8 | | | |
| 5 | 29.1 | 3.19 | t | 6.2 |
| 6 | 55.6 | 4.93 | t | 6.2 |
| 8 | 143.9 | 9.71 | S | |
| 8a | 120.3 | | | _ |
| 9-OCH₃ | 56.3 | 4.13 | S | |
| 9 | 149.8 | | | _ |
| 10-OCH₃ | 62.0 | 4.21 | S | |
| 10 | 150.4 | | | |
| 11 | 121.5 | 7.92 | d | 9.2 |
| 12 | 127.1 | 8.12 | d | 9.2 |
| 12a | 132.8 | | | |
| 13 | 120.3 | 8.62 | S | |
| 13a | 137.5 | | | _ |

Data compiled from publicly available spectral databases and literature.[6][7]



Table 2: ¹H and ¹³C NMR Data for Oxyberberine in CDCl₃[8]

| Position | ¹³ C Chemical Shift (ppm) | ¹ H Chemical Shift (ppm) | Multiplicity | J (Hz) |
|--------------------------|---|--|--------------|--------|
| 1 | 104.2 | 7.56 | S | |
| 2-O-CH ₂ -O-3 | 102.1 | 6.13 | S | |
| 4 | 108.4 | 7.02 | S | |
| 4a | 129.5 | | | |
| 5 | 28.5 | 3.03 | t | 6.4 |
| 6 | 41.1 | 4.41 | t | 6.4 |
| 8 | 161.0 | | | |
| 8a | 121.7 | | | |
| 9-OCH₃ | 56.0 | 3.99 | S | |
| 9 | 148.2 | | | |
| 10-OCH₃ | 61.9 | 4.08 | S | |
| 10 | 152.1 | | | _ |
| 11 | 112.1 | 7.11 | d | 8.8 |
| 12 | 125.8 | 8.01 | d | 8.8 |
| 12a | 130.9 | | | |
| 13 | 115.3 | 7.78 | S | |
| 13a | 143.2 | | | _ |

Experimental Protocols Sample Preparation for NMR Analysis

High-quality NMR spectra are critically dependent on proper sample preparation.[9]



- Sample Purity: Ensure the sample is of high purity. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC) or recrystallization.
- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For Berberine and its derivatives, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used. The solvent should be free of water and other impurities.[10]
- Concentration:
 - For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[9]
 - For ¹³C NMR and 2D NMR experiments, a higher concentration of 5-30 mg in 0.6-0.7 mL
 of solvent is recommended to achieve a good signal-to-noise ratio.[9]
- Sample Filtration: The solution should be free of any particulate matter. Filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm). Add a small amount of TMS to the solvent if it is not already present.
- Degassing (for sensitive samples): For air- or moisture-sensitive samples, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).[9]

NMR Data Acquisition

The following are general protocols for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

3.2.1. ¹H NMR Spectroscopy

- Experiment: Standard 1D proton experiment.
- Pulse Sequence: zg30 or similar.
- Spectral Width: 12-16 ppm.



- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

- Experiment: 1D carbon experiment with proton decoupling.
- Pulse Sequence: zgpg30 or similar.
- Spectral Width: 200-240 ppm.
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

3.2.3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
 - Pulse Sequence: cosygpqf or similar.
 - Data Points (F2 and F1): 2048 x 256.
 - Number of Scans: 2-4 per increment.
- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
 - Pulse Sequence: hsqcedetgpsp or similar.
 - Spectral Width (F2 and F1): 12 ppm x 165 ppm.

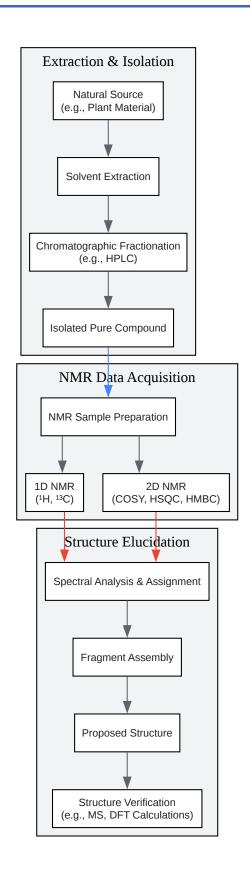


- o Data Points (F2 and F1): 2048 x 256.
- Number of Scans: 2-4 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) protoncarbon correlations.
 - Pulse Sequence: hmbcgplpndqf or similar.
 - Spectral Width (F2 and F1): 12 ppm x 200 ppm.
 - Data Points (F2 and F1): 2048 x 256.
 - Number of Scans: 8-16 per increment.

Visualization of Workflows and Signaling Pathways Experimental Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the NMR-based structure elucidation of a novel natural product.





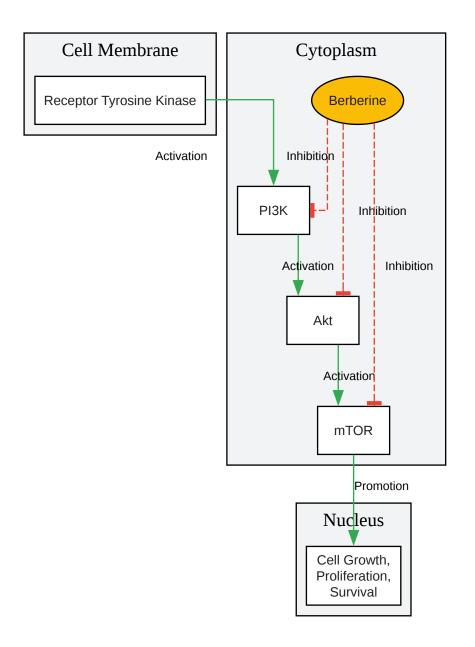
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Caption: Workflow for Natural Product Structure Elucidation.



Berberine and a Representative Signaling Pathway

Berberine exerts its biological effects by modulating multiple signaling pathways.[12][13] A simplified diagram of the PI3K/Akt/mTOR pathway, which is often inhibited by Berberine in cancer cells, is shown below.[14]



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Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Berberine.



Biological Activities and Signaling Pathways of Berberine

Berberine exhibits a remarkable spectrum of biological activities, which are attributed to its ability to interact with various molecular targets and modulate multiple signaling pathways.

- Anticancer Effects: Berberine has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors).[3][13] Key signaling pathways modulated by Berberine in cancer include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways. [12][13][14]
- Anti-inflammatory Activity: Berberine exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is achieved through the modulation of signaling pathways such as NF-κB and MAPK.[15]
- Neuroprotective Properties: Studies have indicated that Berberine may have protective
 effects on the nervous system.[5] Its neuroprotective mechanisms involve anti-inflammatory
 and antioxidant activities, mediated through pathways like the PI3K/Akt/Bcl-2 and Nrf2/HO-1
 pathways.[5]

The diverse biological activities of Berberine and its derivatives make them promising candidates for further investigation in drug discovery and development. A thorough NMR characterization is the foundational step in understanding the structural basis of their therapeutic potential.

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